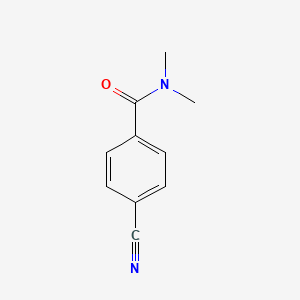

4-cyano-N,N-dimethylbenzamide

Description

BenchChem offers high-quality 4-cyano-N,N-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-cyano-N,N-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-cyano-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12(2)10(13)9-5-3-8(7-11)4-6-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSNYKXHMCDALW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585454 | |

| Record name | 4-Cyano-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24167-50-8 | |

| Record name | 4-Cyano-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 4-cyano-N,N-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 4-cyano-N,N-dimethylbenzamide. The information is presented to be a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and materials science.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O | PubChem[1] |

| Molecular Weight | 174.20 g/mol | PubChem[1] |

| IUPAC Name | 4-cyano-N,N-dimethylbenzamide | PubChem[1] |

| CAS Number | 24167-50-8 | PubChem[1] |

| Topological Polar Surface Area | 44.1 Ų | PubChem[1] |

| Complexity | 231 | PubChem[1] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of 4-cyano-N,N-dimethylbenzamide are not explicitly documented in available literature. However, standard methodologies for compounds of this nature can be applied.

Synthesis of 4-cyano-N,N-dimethylbenzamide

A plausible and common method for the synthesis of N-substituted 4-cyanobenzamides involves the nucleophilic acyl substitution of 4-cyanobenzoyl chloride with the corresponding amine.[2] In the case of 4-cyano-N,N-dimethylbenzamide, this would involve the reaction of 4-cyanobenzoyl chloride with dimethylamine.

General Procedure:

-

Dissolution: 4-cyanobenzoyl chloride is dissolved in an anhydrous inert solvent such as dichloromethane (DCM).

-

Base Addition: A suitable base, for instance, triethylamine (TEA) or pyridine, is added to the solution to act as a scavenger for the hydrochloric acid byproduct.

-

Amine Addition: A solution of dimethylamine in the same solvent is added dropwise to the stirred solution of the acyl chloride, typically at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity.

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC), until completion.

-

Work-up: Upon completion, the reaction mixture is typically washed sequentially with a dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

-

Isolation and Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by techniques such as column chromatography on silica gel or recrystallization to yield pure 4-cyano-N,N-dimethylbenzamide.

dot

Caption: General synthesis workflow for 4-cyano-N,N-dimethylbenzamide.

Biological Activity

Currently, there is a lack of specific studies detailing the biological activity or any associated signaling pathways for 4-cyano-N,N-dimethylbenzamide in the public scientific literature. However, the benzamide and cyanobenzoyl moieties are present in various biologically active molecules, including some that act as farnesyltransferase inhibitors.[3] This suggests that 4-cyano-N,N-dimethylbenzamide could be a candidate for biological screening in various assays.

dot

Caption: Potential for biological activity based on structural motifs.

References

- 1. 4-cyano-N,N-dimethylbenzamide | C10H10N2O | CID 16227796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Design, synthesis, and biological activity of 4-[(4-cyano-2-arylbenzyloxy)-(3-methyl-3H-imidazol-4-yl)methyl]benzonitriles as potent and selective farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 4-cyano-N,N-dimethylbenzamide (CAS 24167-50-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-cyano-N,N-dimethylbenzamide, a substituted benzamide with potential applications in chemical synthesis and medicinal chemistry. This document consolidates available data on its chemical and physical properties, spectral characteristics, and synthesis. Currently, there is limited publicly available information regarding the specific biological activity and mechanism of action of this compound.

Chemical and Physical Properties

4-cyano-N,N-dimethylbenzamide is a white crystalline solid.[1] Its core structure consists of a benzamide moiety with a cyano group at the para position of the benzene ring and two methyl groups attached to the amide nitrogen.

| Property | Value | Source |

| CAS Number | 24167-50-8 | [2] |

| Molecular Formula | C₁₀H₁₀N₂O | [2] |

| Molecular Weight | 174.20 g/mol | [2] |

| IUPAC Name | 4-cyano-N,N-dimethylbenzamide | [2] |

| Synonyms | Benzamide, 4-cyano-N,N-dimethyl- | [2] |

| Appearance | White crystalline solid | [1] |

| Vapor Pressure | 0.00887 mmHg | [1][3] |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of 4-cyano-N,N-dimethylbenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The ¹³C NMR spectrum shows characteristic chemical shifts for the carbon atoms in the molecule.[2]

| Assignment | Chemical Shift (ppm) |

| Aromatic C-CN | --- |

| Aromatic C-C=O | --- |

| Aromatic C-H | --- |

| C=O | --- |

| -N(CH₃)₂ | --- |

| -C≡N | --- |

| (Specific assignments are not fully available in the public domain) |

Mass Spectrometry (MS)

The mass spectrum of 4-cyano-N,N-dimethylbenzamide would be expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for N,N-dimethylbenzamides involve the loss of the dimethylamino group and cleavage of the amide bond.[4][5]

Infrared (IR) Spectroscopy

The IR spectrum of 4-cyano-N,N-dimethylbenzamide would exhibit characteristic absorption bands for its functional groups.[3][6][7]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C≡N (nitrile) stretch | 2220-2260 |

| C=O (amide) stretch | 1630-1680 |

| C-N stretch | 1250-1350 |

| Aromatic C-H stretch | 3000-3100 |

| Aliphatic C-H stretch | 2850-3000 |

| (Data for the specific compound is not fully available) |

Synthesis

The synthesis of 4-cyano-N,N-dimethylbenzamide can be achieved through the reaction of 4-cyanobenzoyl chloride with dimethylamine.

Experimental Protocol: Synthesis of 4-cyano-N,N-dimethylbenzamide

This protocol is a general procedure adapted from the synthesis of similar N,N-dimethylbenzamides.[8]

Materials:

-

4-cyanobenzoyl chloride

-

Dimethylamine (solution in a suitable solvent, e.g., THF or as a gas)

-

Anhydrous inert solvent (e.g., dichloromethane, tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine, pyridine) (optional, to scavenge HCl)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and purification apparatus

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-cyanobenzoyl chloride (1 equivalent) in an anhydrous inert solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of dimethylamine (1.1-1.5 equivalents) to the cooled solution of 4-cyanobenzoyl chloride with vigorous stirring. If using dimethylamine gas, it can be bubbled through the solution. If a tertiary amine base is used, it can be added to the reaction mixture prior to the addition of dimethylamine.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours until the reaction is complete (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers and wash sequentially with dilute aqueous acid (e.g., 1M HCl) to remove excess dimethylamine and base, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure 4-cyano-N,N-dimethylbenzamide.

dot

Biological Activity and Mechanism of Action

There is currently a significant lack of publicly available data on the specific biological activity, mechanism of action, and signaling pathways associated with 4-cyano-N,N-dimethylbenzamide.

However, the benzamide scaffold is present in a variety of biologically active molecules. Substituted benzamides have been reported to exhibit a range of activities, including enzyme inhibition and cytotoxicity against cancer cell lines. For instance, some benzamide derivatives have been investigated as inhibitors of poly(ADP-ribose) polymerase (PARP), cholinesterases, carbonic anhydrases, and tyrosinases.[9] Additionally, certain benzamide derivatives have shown cytotoxic effects on various cancer cell lines.[10]

It is important to note that these activities are for other substituted benzamides and cannot be directly extrapolated to 4-cyano-N,N-dimethylbenzamide without experimental validation. Further research is required to determine the biological profile of this specific compound.

dot

Conclusion

4-cyano-N,N-dimethylbenzamide is a readily synthesizable compound with well-defined chemical and physical properties. While its spectral characteristics are partially documented, a complete and assigned dataset would be beneficial for future research. The primary knowledge gap lies in its biological activity. Given the diverse biological roles of other substituted benzamides, this compound represents an interesting candidate for screening in various biological assays to uncover potential therapeutic applications. Future studies should focus on a systematic evaluation of its bioactivity, and if any is found, subsequent investigation into its mechanism of action and effects on cellular signaling pathways.

References

- 1. spectrabase.com [spectrabase.com]

- 2. 4-cyano-N,N-dimethylbenzamide | C10H10N2O | CID 16227796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Solved 9.(a) Provide fragmentation reactions to account for | Chegg.com [chegg.com]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. Benzamide, N,N-dimethyl- [webbook.nist.gov]

- 7. N,N-Dimethylbenzamide(611-74-5) IR Spectrum [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to the Molecular Structure of 4-cyano-N,N-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-cyano-N,N-dimethylbenzamide. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and biological characteristics of this compound. This document consolidates available data on its chemical identity, physicochemical properties, and spectral characteristics. While specific biological activity and detailed experimental protocols for this particular molecule are not extensively documented in publicly accessible literature, this guide furnishes information on related compounds and general synthetic methodologies to inform future research and application.

Chemical Identity and Molecular Structure

4-cyano-N,N-dimethylbenzamide is a substituted aromatic amide with the chemical formula C₁₀H₁₀N₂O.[1] Its structure features a benzene ring substituted at the para position with a cyano group (-C≡N) and a dimethylamido group (-C(=O)N(CH₃)₂).

Table 1: Chemical Identifiers and Descriptors [1]

| Identifier | Value |

| IUPAC Name | 4-cyano-N,N-dimethylbenzamide |

| CAS Number | 24167-50-8 |

| Molecular Formula | C₁₀H₁₀N₂O |

| SMILES | CN(C)C(=O)C1=CC=C(C=C1)C#N |

| InChIKey | CPSNYKXHMCDALW-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of 4-cyano-N,N-dimethylbenzamide have been computationally predicted and are summarized in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.

Table 2: Computed Physicochemical Properties [1]

| Property | Value |

| Molecular Weight | 174.20 g/mol |

| XLogP3 | 0.7 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 174.079312947 g/mol |

| Monoisotopic Mass | 174.079312947 g/mol |

| Topological Polar Surface Area | 44.1 Ų |

| Heavy Atom Count | 13 |

| Complexity | 231 |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The presence of a ¹³C nuclear magnetic resonance spectrum is noted in chemical databases.[1] Based on the structure, one would expect distinct signals for the methyl carbons, the carbonyl carbon, the cyano carbon, and the aromatic carbons. The chemical shifts of nitrile carbons are typically found in the range of 110-120 ppm.[2] Carbonyl carbons in amides generally appear in the region of 165-180 ppm.[3][4] Aromatic carbons will have signals in the approximate range of 120-150 ppm, with variations depending on the electronic effects of the substituents. The two methyl carbons on the nitrogen atom are expected to produce a single signal due to free rotation around the C-N bond at room temperature. For comparison, the ¹³C NMR chemical shifts for the related compound N,N-dimethyl-4-(trifluoromethoxy)benzamide in CDCl₃ are δ 170.4, 150.0, 135.0, 129.0, 120.9, 120.5 (q, J = 258 Hz), 39.7, 35.6.[5]

-

¹H NMR: A definitive ¹H NMR spectrum for 4-cyano-N,N-dimethylbenzamide is not available. However, based on its structure, one would anticipate signals for the aromatic protons and the methyl protons. The aromatic protons would likely appear as a set of doublets in the aromatic region (typically 7-8 ppm) due to the para-substitution pattern. The six protons of the two methyl groups would likely appear as a single singlet, integrating to six protons, in the upfield region of the spectrum. For the related compound N,N-dimethyl-4-(trifluoromethoxy)benzamide, the ¹H NMR signals in CDCl₃ are observed at δ 7.49 – 7.41 (m, 2H), 7.26 – 7.20 (m, 2H), 3.10 (s, 3H), and 2.97 (s, 3H).[5]

Infrared (IR) Spectroscopy

An experimental IR spectrum for 4-cyano-N,N-dimethylbenzamide is not publicly available. Key characteristic absorption bands can be predicted based on its functional groups. A strong absorption band corresponding to the C≡N (nitrile) stretching vibration is expected in the range of 2200-2300 cm⁻¹.[6] The C=O (amide) stretching vibration should give rise to a strong band typically between 1630 and 1680 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching of the methyl groups would be observed just below 3000 cm⁻¹. The spectrum of the parent compound, N,N-dimethylbenzamide, shows characteristic absorptions that can be used for comparison.[7]

Mass Spectrometry (MS)

Mass spectrometry data, specifically from Gas Chromatography-Mass Spectrometry (GC-MS), is indicated as being available for 4-cyano-N,N-dimethylbenzamide in public databases. The molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (174.20). Fragmentation patterns would likely involve the loss of the dimethylamino group and other characteristic fragments of the benzoyl moiety.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 4-cyano-N,N-dimethylbenzamide is not explicitly described in the reviewed literature. However, general methods for the synthesis of N,N-dimethylbenzamides and N-cyano amides can be adapted.

General Synthesis of N,N-Dimethylbenzamides

A common method for the synthesis of N,N-dimethylbenzamides involves the reaction of a corresponding benzoic acid or its activated derivative (e.g., benzoyl chloride) with dimethylamine.

Workflow for a potential synthesis of 4-cyano-N,N-dimethylbenzamide:

Caption: A potential synthetic workflow for 4-cyano-N,N-dimethylbenzamide.

Experimental Protocol (General Procedure for Amide Synthesis):

-

Activation of Carboxylic Acid: 4-cyanobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like dichloromethane (DCM) or toluene, to form the more reactive acyl chloride intermediate, 4-cyanobenzoyl chloride. This reaction is typically performed at room temperature or with gentle heating. Excess chlorinating agent and solvent are usually removed under reduced pressure.

-

Amidation: The resulting 4-cyanobenzoyl chloride is then dissolved in a suitable aprotic solvent. A solution of dimethylamine, often in a solvent like tetrahydrofuran (THF) or as an aqueous solution, is added dropwise to the acyl chloride solution, usually at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. A base, such as triethylamine or pyridine, is often added to neutralize the hydrochloric acid byproduct. The reaction mixture is then typically stirred at room temperature for several hours.

-

Work-up and Purification: Upon completion of the reaction, the mixture is typically washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed in vacuo. The crude product can then be purified by techniques such as recrystallization or column chromatography on silica gel.

Biological Activity and Drug Development Potential

There is a significant lack of publicly available information regarding the specific biological activity, pharmacological profile, and potential applications in drug development for 4-cyano-N,N-dimethylbenzamide.

However, the benzamide scaffold is a well-established pharmacophore present in a wide range of biologically active molecules. Substituted benzamides have been investigated for various therapeutic applications, including as antipsychotics, antiemetics, and gastroprokinetic agents. Furthermore, various benzamide derivatives have been synthesized and evaluated for their potential as inhibitors of enzymes such as EGFR tyrosine kinase and as agents to overcome multidrug resistance in cancer.[8][9] The biological evaluation of a series of benzamides substituted with pyridine-linked 1,2,4-oxadiazole has shown good larvicidal and fungicidal activities.[10]

The presence of the cyano group in 4-cyano-N,N-dimethylbenzamide can influence its electronic properties, lipophilicity, and metabolic stability, which are key factors in determining its pharmacological profile. The cyano group can also participate in hydrogen bonding interactions with biological targets.

Given the diverse biological activities of related benzamide compounds, 4-cyano-N,N-dimethylbenzamide represents a molecule of interest for further biological screening and evaluation in various disease models. No specific signaling pathways associated with this compound have been identified.

Crystallographic Data

A search of the Cambridge Structural Database (CSD) did not yield a crystal structure for 4-cyano-N,N-dimethylbenzamide. Therefore, no experimental data on its solid-state conformation, bond lengths, and bond angles are currently available. For a related compound, N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, the crystal structure has been determined, revealing details about the geometry of the hydrazide moiety and intermolecular contacts.[11] Computational modeling could provide theoretical insights into the three-dimensional structure of 4-cyano-N,N-dimethylbenzamide.

Conclusion

4-cyano-N,N-dimethylbenzamide is a well-defined chemical entity with predicted physicochemical properties that suggest its potential for further investigation. While detailed experimental data, particularly regarding its biological activity and complete spectroscopic characterization, are sparse in the public domain, this technical guide provides a foundational understanding of its molecular structure and potential synthetic routes. The established importance of the benzamide scaffold in medicinal chemistry suggests that 4-cyano-N,N-dimethylbenzamide could be a valuable candidate for future research and development in various therapeutic areas. Further experimental work is necessary to fully elucidate its chemical and biological profile.

References

- 1. 4-cyano-N,N-dimethylbenzamide | C10H10N2O | CID 16227796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. che.hw.ac.uk [che.hw.ac.uk]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. N,N-Dimethylbenzamide(611-74-5) IR Spectrum [m.chemicalbook.com]

- 8. Synthesis and biological evaluation of benzamides and benzamidines: structural requirement of a pyrimidine ring for inhibition of EGFR tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of benzamide and phenyltetrazole derivatives with amide and urea linkers as BCRP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

4-cyano-N,N-dimethylbenzamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 4-cyano-N,N-dimethylbenzamide, a substituted benzamide with potential applications in medicinal chemistry and drug discovery. This document covers its chemical identity, including its IUPAC name and synonyms, physicochemical properties, and outlines experimental protocols for its synthesis and characterization. While specific biological data for this compound is limited, this guide explores the known pharmacological activities of related benzamide and cyano-substituted benzamide derivatives to propose a logical workflow for investigating its potential therapeutic applications.

Chemical Identity and Properties

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-cyano-N,N-dimethylbenzamide .[1] It is also known by a variety of synonyms, which are crucial for comprehensive literature and database searches.

Table 1: Synonyms and Identifiers

| Type | Identifier |

| Systematic Name | 4-cyano-N,N-dimethylbenzamide |

| CAS Number | 24167-50-8 |

| PubChem CID | 16227796 |

| Other Synonyms | Benzamide, 4-cyano-N,N-dimethyl- |

| 4-(Dimethylcarbamoyl)benzonitrile |

Physicochemical Properties

The physicochemical properties of a compound are critical for its development as a potential therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the computed physicochemical properties of 4-cyano-N,N-dimethylbenzamide.

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O | PubChem[1] |

| Molecular Weight | 174.20 g/mol | PubChem[1] |

| XLogP3 | 1.3 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 174.079313 g/mol | PubChem[1] |

| Topological Polar Surface Area | 44.1 Ų | PubChem |

| Heavy Atom Count | 13 | PubChem |

Synthesis and Characterization

Proposed Synthetic Protocol

A common method for the synthesis of N,N-dimethylbenzamides involves the reaction of a corresponding benzoyl chloride with dimethylamine.

Reaction Scheme:

Caption: Proposed synthesis of 4-cyano-N,N-dimethylbenzamide.

Experimental Procedure:

-

Reaction Setup: In a well-ventilated fume hood, a solution of 4-cyanobenzoyl chloride (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice bath.

-

Amine Addition: A solution of dimethylamine (2.2 equivalents) in the same solvent is added dropwise to the stirred solution of 4-cyanobenzoyl chloride over a period of 30-60 minutes, maintaining the temperature below 5°C. An excess of a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), can be added to scavenge the HCl byproduct.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.

Characterization Methods

The identity and purity of the synthesized 4-cyano-N,N-dimethylbenzamide should be confirmed using standard analytical techniques.

Table 3: Analytical Characterization Methods

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons and the N,N-dimethyl protons with appropriate chemical shifts, multiplicities, and integrations. The aromatic protons would likely appear as two doublets in the aromatic region, and the dimethyl protons as one or two singlets depending on the rotational barrier around the amide C-N bond. |

| ¹³C NMR | Resonances for the quaternary carbon of the cyano group, the carbonyl carbon, the aromatic carbons, and the N,N-dimethyl carbons.[1] |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound (174.0793 m/z for [M+H]⁺). |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound when analyzed using a suitable column and mobile phase. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C≡N stretch of the nitrile group (around 2230 cm⁻¹), the C=O stretch of the amide group (around 1630 cm⁻¹), and C-H stretches of the aromatic and methyl groups. |

Potential Biological Activity and Therapeutic Applications

While no specific biological activity has been reported for 4-cyano-N,N-dimethylbenzamide, the benzamide scaffold is a well-established pharmacophore present in a wide range of clinically used drugs. Furthermore, the introduction of a cyano group can significantly modulate the pharmacological properties of a molecule.

Benzamide derivatives have demonstrated a broad spectrum of biological activities, including but not limited to:

-

Antipsychotic agents: Many substituted benzamides act as dopamine D2 receptor antagonists.[2][3][4]

-

Antiemetics: Certain benzamides are used to manage nausea and vomiting.[2]

-

Enzyme inhibitors: Benzamide derivatives have been identified as potent inhibitors of enzymes such as histone deacetylases (HDACs), which are targets in cancer therapy.[5]

-

Hedgehog signaling pathway inhibitors: Some benzamides act as Smoothened (SMO) antagonists, playing a role in cancer treatment.[6]

-

Sigma-1 Receptor Ligands: Cyano-substituted benzamide derivatives have shown high affinity and selectivity for the sigma-1 receptor, which is implicated in various central nervous system disorders.[7]

The presence of the electron-withdrawing cyano group in 4-cyano-N,N-dimethylbenzamide may confer unique pharmacological properties, potentially enhancing its potency or selectivity for specific biological targets.

Proposed Experimental Workflow for Biological Evaluation

To elucidate the biological activity of 4-cyano-N,N-dimethylbenzamide, a systematic experimental workflow is proposed.

Caption: Logical workflow for the biological evaluation of 4-cyano-N,N-dimethylbenzamide.

Initial High-Throughput Screening (HTS)

The compound should be screened against a diverse panel of biological targets, including:

-

Receptor binding assays: A broad panel of G-protein coupled receptors (GPCRs), ion channels, and transporters. Given the history of benzamides, particular attention should be paid to dopamine and serotonin receptors.

-

Enzyme inhibition assays: A panel of kinases, proteases, and other enzymes relevant to disease, such as HDACs.

-

Phenotypic screens: Cell-based assays that measure a specific cellular response, such as cell proliferation, apoptosis, or cytokine production.

Target Identification and Validation

If the initial screening yields a "hit," the next step is to identify the specific molecular target responsible for the observed activity. This can be achieved through techniques such as:

-

Affinity chromatography-mass spectrometry.

-

Computational target prediction.

-

Genetic approaches (e.g., shRNA or CRISPR-Cas9 screening).

In Vitro Pharmacological Characterization

Once a target is identified, the compound's potency, selectivity, and mechanism of action should be characterized in detail using a variety of in vitro assays, such as:

-

Dose-response curves to determine IC₅₀ or EC₅₀ values.

-

Binding kinetics to determine association and dissociation rates.

-

Functional assays to elucidate the compound's effect on target activity.

-

Selectivity profiling against a panel of related targets.

In Vivo Efficacy Studies

Promising compounds should be evaluated in relevant animal models of disease to assess their in vivo efficacy, pharmacokinetics, and pharmacodynamics.

Conclusion

4-cyano-N,N-dimethylbenzamide represents an interesting chemical entity with unexplored pharmacological potential. Based on the well-documented activities of the benzamide and cyano-substituted benzamide classes of compounds, it is a promising candidate for further investigation in drug discovery programs. The experimental workflows outlined in this guide provide a rational approach to elucidating its biological activity and potential therapeutic applications. Further research into this and similar molecules could lead to the development of novel therapeutics for a range of diseases.

References

- 1. 4-cyano-N,N-dimethylbenzamide | C10H10N2O | CID 16227796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The substituted benzamides--a novel class of dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interactions of substituted benzamide drugs with cerebral dopamine pathways [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substituted benzamide drugs as selective neuroleptic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectral Data for 4-Cyano-N,N-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 4-cyano-N,N-dimethylbenzamide. The information presented herein is crucial for the unequivocal identification, characterization, and quality control of this molecule in research and development settings. This document includes tabulated spectral data, detailed experimental protocols for data acquisition, and a logical workflow for spectral analysis.

Spectroscopic Data Summary

The following tables summarize the key spectral data obtained for 4-cyano-N,N-dimethylbenzamide through various analytical techniques.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Atom Number | Chemical Shift (δ) ppm |

| C=O | 168.6 |

| C-CN | 141.2 |

| C-C=O | 129.2 |

| CH (aromatic) | 132.2 |

| CN | 118.4 |

| C-N | 113.8 |

| N-(CH₃)₂ | 39.6 |

| N-(CH₃)₂ | 35.1 |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 174 | 100 | [M]⁺ |

| 130 | 55 | [M - C₂H₆N]⁺ |

| 102 | 40 | [M - C₂H₆N - CO]⁺ |

| 72 | 95 | [C₄H₁₀N]⁺ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~2230 | C≡N stretch |

| ~1645 | C=O stretch (amide) |

| ~1600, ~1480 | Aromatic C=C stretch |

| ~1400 | C-N stretch (amide) |

| ~850 | C-H bend (p-subst.) |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented. These protocols are based on standard laboratory practices for the analysis of aromatic amide compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

4-cyano-N,N-dimethylbenzamide sample

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-cyano-N,N-dimethylbenzamide in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) directly in an NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) to compensate for the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

-

4-cyano-N,N-dimethylbenzamide sample

-

Volatile solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., with Electron Ionization - EI source)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent.

-

Instrument Setup:

-

Set the ion source parameters (e.g., electron energy for EI, typically 70 eV).

-

Set the mass analyzer parameters to scan a suitable mass range (e.g., m/z 50-300).

-

-

Sample Introduction: Introduce the sample into the ion source. For volatile compounds, this can be done via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Data Acquisition: Acquire the mass spectrum.

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

4-cyano-N,N-dimethylbenzamide sample

-

Potassium bromide (KBr) for solid samples, or a suitable solvent for solution-phase measurements.

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder.

-

Grind the mixture to a fine powder.

-

Press the powder into a transparent pellet using a hydraulic press.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Place the sample (KBr pellet or ATR accessory) in the spectrometer's sample compartment.

-

Acquire a background spectrum (of air or the pure KBr pellet).

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Workflow and Pathway Visualization

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a chemical compound like 4-cyano-N,N-dimethylbenzamide.

Caption: Workflow for the synthesis, purification, and spectral characterization of 4-cyano-N,N-dimethylbenzamide.

A Comprehensive Technical Guide to the Solubility of 4-cyano-N,N-dimethylbenzamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 4-cyano-N,N-dimethylbenzamide in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document presents solubility data for the structurally related parent compound, benzamide, as a foundational reference. It is crucial to note that the presence of the 4-cyano group will influence the solubility profile, and the provided data should be considered an estimate. This guide further details established experimental protocols for determining the precise solubility of 4-cyano-N,N-dimethylbenzamide, empowering researchers to generate accurate data for their specific applications.

Introduction

4-cyano-N,N-dimethylbenzamide is a substituted aromatic amide with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening. Solubility dictates the choice of reaction media, crystallization conditions, and the feasibility of developing solution-based formulations. This guide aims to provide a comprehensive resource for researchers working with this compound.

Estimated Solubility Profile (Based on Benzamide Data)

The following table summarizes the mole fraction solubility of benzamide in several common organic solvents at various temperatures. This data is intended to serve as a reference point for estimating the solubility behavior of 4-cyano-N,N-dimethylbenzamide.[1][2]

Table 1: Mole Fraction Solubility (x10²) of Benzamide in Various Organic Solvents [1][2]

| Solvent | 283.15 K | 293.15 K | 298.15 K | 303.15 K | 313.15 K | 323.15 K |

| Methanol | 13.85 | 18.41 | 21.50 | 24.12 | 31.34 | 40.48 |

| Acetone | - | - | 19.80 | - | - | - |

| Ethanol | 5.89 | 8.01 | 9.50 | 10.72 | 14.21 | - |

| 1-Propanol | - | - | 6.80 | - | - | - |

| 1-Butanol | - | - | 4.80 | - | - | - |

| Isopropanol | - | - | 5.50 | - | - | - |

| Isobutanol | - | - | 4.20 | - | - | - |

| Methyl Acetate | - | - | 3.90 | - | - | - |

| Ethyl Acetate | - | - | 3.20 | - | - | - |

| Butyl Acetate | - | - | 2.50 | - | - | - |

| Acetonitrile | - | - | 2.20 | - | - | - |

| Water | - | - | 0.15 | - | - | - |

Note: This data pertains to benzamide , not 4-cyano-N,N-dimethylbenzamide. The solubility of 4-cyano-N,N-dimethylbenzamide is expected to differ due to the presence of the cyano group and should be experimentally determined for accurate results.

Experimental Protocols for Solubility Determination

To obtain precise solubility data for 4-cyano-N,N-dimethylbenzamide, established experimental methods should be employed. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[3]

Shake-Flask Method

This method involves equilibrating an excess amount of the solid solute with a solvent at a constant temperature until the solution is saturated.[4][5]

Materials:

-

4-cyano-N,N-dimethylbenzamide (solid)

-

Selected organic solvent(s)

-

Sealed vials or flasks

-

Constant temperature shaker bath or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid 4-cyano-N,N-dimethylbenzamide to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Equilibration: Place the vials in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[4] The exact time should be determined by preliminary experiments to ensure the concentration of the dissolved solid remains constant over time.

-

Phase Separation: After equilibration, carefully separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by centrifugation followed by careful decantation or by filtering the solution through a syringe filter (ensure the filter material is compatible with the solvent).[6] It is critical to maintain the temperature during this step to prevent any change in solubility.

-

Quantification: Accurately dilute the saturated solution with a suitable solvent to a concentration within the linear range of the chosen analytical method.

Analytical Quantification Methods

The concentration of the dissolved 4-cyano-N,N-dimethylbenzamide in the saturated solution can be determined using various analytical techniques.

HPLC is a highly specific and sensitive method for quantifying the concentration of a compound in a solution.[7][8]

Procedure:

-

Method Development: Develop a suitable HPLC method with a column and mobile phase that provides good separation and peak shape for 4-cyano-N,N-dimethylbenzamide. A UV detector is commonly used for quantification.

-

Calibration Curve: Prepare a series of standard solutions of 4-cyano-N,N-dimethylbenzamide of known concentrations and inject them into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Sample Analysis: Inject the diluted saturated solution into the HPLC system and determine the peak area.

-

Calculation: Use the calibration curve to calculate the concentration of 4-cyano-N,N-dimethylbenzamide in the diluted sample, and then back-calculate the concentration in the original saturated solution.

This is a direct and simple method that involves determining the mass of the solute in a known volume of the saturated solution.[9][10][11]

Procedure:

-

Sample Preparation: Accurately pipette a known volume of the filtered saturated solution into a pre-weighed, dry evaporating dish.[10]

-

Solvent Evaporation: Carefully evaporate the solvent under controlled conditions (e.g., in an oven at a temperature below the boiling point of the solvent and the melting point of the solute) until a constant weight of the dried residue is achieved.[10]

-

Weighing: Accurately weigh the evaporating dish containing the dried solute.

-

Calculation: The mass of the dissolved solute is the difference between the final and initial weights of the evaporating dish. The solubility can then be expressed in terms of mass per volume (e.g., g/L).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of 4-cyano-N,N-dimethylbenzamide using the shake-flask method followed by analytical quantification.

Factors Influencing Solubility

The solubility of 4-cyano-N,N-dimethylbenzamide is governed by the interplay of several factors related to the solute, the solvent, and the experimental conditions. Understanding these relationships is crucial for predicting and controlling solubility.

Conclusion

This technical guide serves as a foundational resource for researchers investigating the solubility of 4-cyano-N,N-dimethylbenzamide. While a definitive quantitative solubility profile for this specific compound remains to be established through experimental work, the provided data for benzamide offers a useful starting point for estimation. The detailed experimental protocols outlined in this document provide a clear roadmap for obtaining accurate and reliable solubility data. By following these standardized procedures, researchers can generate the critical data needed to advance their work in drug discovery and development.

References

- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. bioassaysys.com [bioassaysys.com]

- 6. benchchem.com [benchchem.com]

- 7. pharmaguru.co [pharmaguru.co]

- 8. improvedpharma.com [improvedpharma.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmajournal.net [pharmajournal.net]

- 11. solubilityofthings.com [solubilityofthings.com]

Uncharted Territory: The Biological Activity of 4-cyano-N,N-dimethylbenzamide Remains Undefined

A comprehensive review of scientific literature reveals a notable absence of published research on the biological activity of 4-cyano-N,N-dimethylbenzamide. Despite its defined chemical structure and commercial availability, this compound has not been the subject of significant pharmacological investigation, leaving its potential interactions with biological systems, therapeutic or otherwise, largely unknown.

For researchers, scientists, and drug development professionals, this lack of data presents both a challenge and an opportunity. While there is no established foundation of knowledge to build upon, it also signifies an open field for novel discovery. The core requirements of a technical guide—quantitative data, detailed experimental protocols, and defined signaling pathways—cannot be fulfilled at this time due to the dearth of primary research.

A Look at Structurally Related Benzamides for Potential Clues

In the absence of direct evidence, preliminary hypotheses about the potential biological activity of 4-cyano-N,N-dimethylbenzamide can be formulated by examining the activities of structurally analogous compounds. The benzamide moiety is a common scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates with diverse biological targets.

For instance, a study on a series of 4-[(4-cyano-2-arylbenzyloxy)-(3-methyl-3H-imidazol-4-yl)methyl]benzonitriles identified them as potent and selective farnesyltransferase inhibitors.[1] Farnesyltransferase is a key enzyme in the post-translational modification of Ras proteins, which are implicated in cancer cell signaling. While 4-cyano-N,N-dimethylbenzamide is a simpler molecule, the presence of the cyano- and benzamide groups could suggest a potential, albeit likely weaker, interaction with similar enzymatic targets.

The broader class of N,N-dialkylbenzamides has been explored for various applications, including as insect repellents and as ligands for dopamine and serotonin receptors. However, the specific substitutions on the aromatic ring and the amide nitrogen are critical determinants of biological activity, making direct extrapolation to the 4-cyano derivative speculative.

The Path Forward: A Call for Foundational Research

To elucidate the potential biological activity of 4-cyano-N,N-dimethylbenzamide, a systematic screening approach is necessary. The following represents a logical workflow for initiating such an investigation.

Caption: A generalized workflow for the initial biological evaluation of a novel chemical entity.

A foundational step would involve subjecting 4-cyano-N,N-dimethylbenzamide to a battery of high-throughput screening (HTS) assays against a diverse panel of biological targets, including common enzyme classes (e.g., kinases, proteases, phosphatases) and receptors (e.g., G-protein coupled receptors, nuclear receptors).

Should any "hits" be identified from these initial screens, the subsequent steps would involve:

-

Dose-Response Studies: To quantify the potency of the compound (e.g., IC50 or EC50 values).

-

Mechanism of Action (MoA) Studies: To elucidate how the compound exerts its biological effect.

-

In Vitro and In Vivo Models: To assess the compound's efficacy and safety profile in more complex biological systems.

Until such fundamental research is conducted and published, the biological landscape of 4-cyano-N,N-dimethylbenzamide will remain uncharted. The scientific community is encouraged to undertake these initial exploratory studies to determine if this compound holds any promise for future therapeutic development.

References

An In-depth Technical Guide to 4-cyano-N,N-dimethylbenzamide as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-cyano-N,N-dimethylbenzamide, a versatile chemical intermediate with significant potential in organic synthesis and drug discovery. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and explores its applications as a building block in the development of therapeutic agents.

Core Data Summary

Quantitative data for 4-cyano-N,N-dimethylbenzamide and its precursor, 4-cyanobenzoyl chloride, are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of 4-cyano-N,N-dimethylbenzamide

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O | PubChem[1] |

| Molecular Weight | 174.20 g/mol | PubChem[1] |

| CAS Number | 24167-50-8 | PubChem[1] |

| Appearance | Solid (predicted) | --- |

| Melting Point | Data not available | --- |

| Boiling Point | Data not available | --- |

| Solubility | Expected to be soluble in organic solvents. | General chemical principles |

Table 2: Spectroscopic Data for 4-cyano-N,N-dimethylbenzamide

| Spectroscopic Technique | Key Data Points | Source |

| ¹H NMR | Chemical shifts will depend on the solvent used. Expected signals for aromatic protons and two methyl groups. | General NMR principles |

| ¹³C NMR | Expected signals for aromatic carbons, a nitrile carbon, a carbonyl carbon, and two methyl carbons. The nitrile carbon typically appears around 115-125 ppm, and the carbonyl carbon around 160-170 ppm. | General NMR principles[3][4][5][6] |

| IR Spectroscopy | A strong, sharp absorption band for the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹ for aromatic nitriles. A strong absorption for the carbonyl (C=O) stretch of the amide is expected around 1630-1680 cm⁻¹. | General IR principles[7] |

| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z = 174.20. Fragmentation patterns would likely involve the loss of the dimethylamino group and other characteristic fragments. | General MS principles |

Table 3: Properties of the Key Synthetic Precursor: 4-Cyanobenzoyl Chloride

| Property | Value | Source |

| Molecular Formula | C₈H₄ClNO | PubChem |

| Molecular Weight | 165.57 g/mol | PubChem |

| CAS Number | 6068-72-0 | PubChem |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 68-70 °C | Sigma-Aldrich |

Synthesis of 4-cyano-N,N-dimethylbenzamide

The synthesis of 4-cyano-N,N-dimethylbenzamide is a two-step process that begins with the conversion of 4-cyanobenzoic acid to 4-cyanobenzoyl chloride, followed by the amidation of the acid chloride with dimethylamine.

Step 1: Synthesis of 4-Cyanobenzoyl Chloride

Experimental Protocol:

This protocol is adapted from a standard procedure for the synthesis of acyl chlorides from carboxylic acids.

-

Materials:

-

4-Cyanobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene or other inert solvent

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-cyanobenzoic acid in anhydrous toluene.

-

Add a catalytic amount (a few drops) of DMF to the suspension.

-

Slowly add an excess of thionyl chloride (approximately 1.5-2.0 equivalents) to the stirred mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases and the reaction mixture becomes a clear solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

The crude 4-cyanobenzoyl chloride can be purified by distillation under reduced pressure or used directly in the next step.

-

Step 2: Synthesis of 4-cyano-N,N-dimethylbenzamide

Experimental Protocol:

This protocol is a standard method for the formation of amides from acyl chlorides.

-

Materials:

-

4-Cyanobenzoyl chloride

-

Dimethylamine (as a solution in THF, ethanol, or as a gas)

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Triethylamine or pyridine (as a base, optional)

-

-

Procedure:

-

Dissolve the crude or purified 4-cyanobenzoyl chloride in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of dimethylamine (approximately 2.2 equivalents) in an appropriate solvent to the stirred solution of 4-cyanobenzoyl chloride. If using dimethylamine gas, it can be bubbled through the solution. The addition of a non-nucleophilic base like triethylamine (1.2 equivalents) can be used to scavenge the HCl byproduct.

-

A white precipitate of dimethylamine hydrochloride may form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-cyano-N,N-dimethylbenzamide.

-

The product can be further purified by recrystallization or column chromatography on silica gel.

-

Application as a Chemical Intermediate in Drug Discovery

The benzamide functional group is a prevalent scaffold in a variety of biologically active molecules. The presence of a cyano group in 4-cyano-N,N-dimethylbenzamide offers a versatile handle for further chemical modifications, making it an attractive intermediate for the synthesis of pharmaceutical compounds.

Potential Role in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. Many PARP inhibitors feature a substituted benzamide moiety as a key pharmacophore that interacts with the nicotinamide binding site of the enzyme. While no specific drug is directly synthesized from 4-cyano-N,N-dimethylbenzamide in the reviewed literature, its structure makes it a logical precursor for the synthesis of novel PARP inhibitors. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to generate more complex heterocyclic systems.

Visualizations

Synthesis Pathway of 4-cyano-N,N-dimethylbenzamide

Caption: Synthetic route to 4-cyano-N,N-dimethylbenzamide.

General Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of 4-cyano-N,N-dimethylbenzamide.

Logical Relationship as a PARP Inhibitor Intermediate

References

- 1. 4-cyano-N,N-dimethylbenzamide | C10H10N2O | CID 16227796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. scribd.com [scribd.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

The Ascent of Substituted Benzamides: A Technical Guide to their Discovery, History, and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted benzamides represent a cornerstone in the pharmacopeia of neuropsychiatric and gastrointestinal therapeutics. From their serendipitous discovery to their refinement as highly selective dopamine receptor antagonists, this class of compounds has significantly impacted the management of psychosis, nausea, and motility disorders. This in-depth technical guide traces the historical development of key substituted benzamides, including sulpiride, amisulpride, metoclopramide, and domperidone. It provides a comprehensive overview of their primary mechanism of action centered on dopamine D2 and D3 receptor antagonism, supported by comparative quantitative data on receptor binding affinities. Furthermore, this guide serves as a practical resource by detailing the core experimental protocols—from in vitro receptor binding assays to in vivo behavioral models and clinical trial designs—that have been instrumental in their evaluation and development. Visualized signaling pathways and experimental workflows are provided to elucidate the complex biological and procedural relationships inherent in the study of these compounds.

Introduction: A Serendipitous Beginning

The story of substituted benzamides begins not in the realm of psychiatry, but in the pursuit of improved local anesthetics. In the late 1950s, French researchers at Laboratoires Delagrange, while working to enhance the anti-dysrhythmic properties of procainamide, synthesized a series of related compounds.[1] This research first led to the development of metoclopramide in the mid-1950s, which, while having negligible anesthetic or anti-arrhythmic activity, demonstrated potent anti-emetic effects in animal models.[2] Subsequent refinement of this chemical scaffold in 1966 yielded sulpiride, the first substituted benzamide to be recognized for its antipsychotic properties.[1][3]

These early discoveries laid the groundwork for a new class of drugs with a distinct pharmacological profile. Unlike the phenothiazines and butyrophenones which were the standard of antipsychotic care at the time, substituted benzamides showed a more selective affinity for dopamine receptors, particularly the D2 subtype. This selectivity was hypothesized to contribute to a more favorable side-effect profile, especially concerning extrapyramidal symptoms.

Over the following decades, further medicinal chemistry efforts led to the development of other important substituted benzamides. Amisulpride, introduced in the 1990s, offered a dual mechanism of action depending on the dose, targeting both presynaptic and postsynaptic D2/D3 receptors, making it effective for both positive and negative symptoms of schizophrenia, as well as dysthymia.[4][5][6] Domperidone was developed in 1974 as a peripherally selective D2 and D3 receptor antagonist, which minimized central nervous system side effects, making it a valuable antiemetic and prokinetic agent.[7][8]

Mechanism of Action: Selective Dopamine Receptor Antagonism

The primary mechanism of action for the therapeutic effects of most substituted benzamides is the antagonism of dopamine D2 and D3 receptors.[4][9] In conditions like schizophrenia, an overactivity of dopaminergic pathways, particularly in the mesolimbic system, is thought to contribute to the positive symptoms (e.g., hallucinations, delusions). By blocking postsynaptic D2/D3 receptors in this region, substituted benzamides reduce dopaminergic neurotransmission, thereby alleviating these symptoms.[10]

Interestingly, some substituted benzamides, like amisulpride, exhibit a dose-dependent effect.[6] At low doses, amisulpride preferentially blocks presynaptic D2/D3 autoreceptors. These autoreceptors normally provide a negative feedback signal to inhibit further dopamine release. By blocking them, low-dose amisulpride actually increases synaptic dopamine concentrations, which is believed to contribute to its efficacy in treating negative symptoms of schizophrenia and dysthymia.[5][6] At higher doses, the postsynaptic receptor blockade becomes dominant, leading to the antipsychotic effect.[6]

The "atypical" nature of some substituted benzamide antipsychotics is attributed to their selective action on mesolimbic dopamine pathways over the nigrostriatal pathway.[9] This selectivity is thought to be the reason for a lower incidence of extrapyramidal side effects (e.g., parkinsonism, tardive dyskinesia) compared to older, "typical" antipsychotics that block D2 receptors more indiscriminately.[9]

Below is a diagram illustrating the signaling pathway of the Dopamine D2 receptor and the points of intervention for substituted benzamides.

Quantitative Data: Receptor Binding Affinities

The therapeutic efficacy and side-effect profile of substituted benzamides are closely linked to their binding affinities for various neurotransmitter receptors. The inhibition constant (Ki) is a measure of this affinity, with lower Ki values indicating a higher binding affinity. The following table summarizes the Ki values for several key substituted benzamides and comparator antipsychotics at dopamine and serotonin receptors. This data is compiled from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database and other sources, and it should be noted that values can vary between studies due to different experimental conditions.[3][11][12]

| Compound | D2 (Ki, nM) | D3 (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT7 (Ki, nM) |

| Substituted Benzamides | ||||

| Amisulpride | 2.8 | 3.2 | >10,000 | 11.5 |

| Sulpiride | 23 | 17.5 | >10,000 | >10,000 |

| Metoclopramide | 260 | 290 | >10,000 | >10,000 |

| Domperidone | 33 | 59 | >10,000 | >10,000 |

| Comparator Antipsychotics | ||||

| Haloperidol (Typical) | 1.2 | 0.7 | 45 | 5.7 |

| Risperidone (Atypical) | 3.1 | 10.4 | 0.16 | 1.7 |

| Olanzapine (Atypical) | 11 | 22 | 4 | 11 |

Experimental Protocols

The development and characterization of substituted benzamides rely on a battery of standardized in vitro and in vivo assays. This section provides detailed methodologies for key experiments.

In Vitro: Radioligand Receptor Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the Ki of a test compound for the dopamine D2 receptor.

Materials:

-

Cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

-

Non-specific binding control: Haloperidol (10 µM).

-

Test compound (substituted benzamide) at various concentrations.

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine.

-

Filtration apparatus (cell harvester).

-

Scintillation fluid and a liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture and harvest cells expressing the D2 receptor.

-

Homogenize the cells in an ice-cold lysis buffer.

-

Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Assay Setup (in triplicate):

-

Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-Spiperone (at a concentration near its Kd, e.g., 0.2 nM), and 100 µL of the membrane preparation (containing 10-20 µg of protein) to designated wells.

-

Non-specific Binding: Add 50 µL of 10 µM Haloperidol, 50 µL of [³H]-Spiperone, and 100 µL of the membrane preparation to designated wells.

-

Competitive Binding: Add 50 µL of the test compound (at serial dilutions), 50 µL of [³H]-Spiperone, and 100 µL of the membrane preparation to the remaining wells.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

In Vivo: Animal Models for Antipsychotic Activity

Animal models are crucial for assessing the potential therapeutic efficacy and side effects of new compounds.

The CAR test is a predictive screen for antipsychotic activity. Clinically effective antipsychotics selectively suppress the conditioned avoidance response at doses that do not impair the unconditioned escape response.

Objective: To evaluate the antipsychotic-like potential of a test compound.

Apparatus: A shuttle box divided into two compartments with a grid floor capable of delivering a mild electric footshock, and a conditioned stimulus (CS) source (e.g., a light or a tone).

Procedure:

-

Training:

-

Place a rat in one compartment of the shuttle box.

-

Present the CS (e.g., a tone) for a fixed period (e.g., 10 seconds).

-

If the rat moves to the other compartment during the CS presentation, this is recorded as an avoidance response, and the trial ends.

-

If the rat does not move, a mild footshock (the unconditioned stimulus, US) is delivered through the grid floor concurrently with the CS.

-

The rat can escape the shock by moving to the other compartment (an escape response).

-

Repeat this procedure for a set number of trials (e.g., 30-50 trials) until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).

-

-

Testing:

-

Administer the test compound or vehicle to the trained animals.

-

After a predetermined time, place the animals back in the shuttle box and run another session of trials.

-

Record the number of avoidance responses and escape failures.

-

An effective antipsychotic will significantly decrease the number of avoidance responses without significantly increasing the number of escape failures.

-

This test is used to assess the propensity of a compound to induce extrapyramidal side effects (EPS), particularly parkinsonian-like motor rigidity.

Objective: To measure the cataleptic effects of a test compound.

Apparatus: A horizontal bar raised approximately 4-5 cm above a flat surface.

Procedure:

-

Administer the test compound (e.g., haloperidol as a positive control) or vehicle to mice or rats.

-

At various time points after administration (e.g., 30, 60, 90, and 120 minutes), gently place the animal's forepaws on the horizontal bar.

-

Start a stopwatch and measure the time the animal remains in this unnatural posture (the latency to move both forepaws off the bar).

-

A cut-off time is typically set (e.g., 180 seconds) to avoid undue stress on the animal.

-

A significant increase in the time spent on the bar indicates a cataleptic effect, suggesting a higher risk of inducing EPS.

Clinical Trial Design: A Phase III Protocol Outline

Phase III clinical trials are pivotal for establishing the efficacy and safety of a new drug in a large patient population before it can be approved for marketing.

Objective: To evaluate the efficacy and safety of a new substituted benzamide ("NewDrug") compared to a standard-of-care atypical antipsychotic and placebo in patients with acute schizophrenia.

Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled, parallel-group study.

Patient Population:

-

Inclusion Criteria:

-

Age 18-65 years.

-

Diagnosis of schizophrenia (DSM-5 criteria).

-

Experiencing an acute psychotic episode.

-

Positive and Negative Syndrome Scale (PANSS) total score ≥ 80.

-

-

Exclusion Criteria:

-

Treatment-resistant schizophrenia.

-

Significant unstable medical conditions.

-

Substance use disorder within the last 6 months.

-

Treatment Arms (e.g., 6-week duration):

-

NewDrug (fixed dose, e.g., 20 mg/day).

-

Active Comparator (e.g., Olanzapine 10 mg/day).

-

Placebo.

Key Procedures and Assessments:

-

Screening Period (up to 2 weeks): Obtain informed consent, verify eligibility, and perform baseline assessments.

-

Randomization: Eligible patients are randomly assigned to one of the three treatment arms.

-

Treatment Period (6 weeks):

-

Administer study medication daily.

-

Weekly assessments for efficacy and safety.

-

-

Primary Efficacy Endpoint: Change from baseline in PANSS total score at Week 6.

-

Secondary Efficacy Endpoints:

-

Change in Clinical Global Impression-Severity (CGI-S) score.

-

Proportion of patients achieving ≥30% reduction in PANSS total score.

-

-

Safety and Tolerability Assessments:

-

Monitoring of adverse events.

-

Measurement of vital signs, weight, and ECGs.

-

Laboratory tests (hematology, clinical chemistry, prolactin levels).

-

Assessment of extrapyramidal symptoms using scales like the Simpson-Angus Scale (SAS) and the Barnes Akathisia Rating Scale (BARS).

-

Statistical Analysis:

-

The primary analysis will be a mixed-model for repeated measures (MMRM) on the change from baseline in PANSS total score.

-

Analyses will be performed on the intent-to-treat (ITT) population.

The Drug Discovery and Development Workflow

The journey of a substituted benzamide from a laboratory concept to a marketed drug is a long and complex process, illustrated in the workflow diagram below.

Conclusion

The substituted benzamides have evolved from a chemical curiosity into a diverse and clinically valuable class of drugs. Their history underscores the importance of both serendipity and rational drug design in pharmaceutical innovation. A deep understanding of their selective mechanism of action at dopamine receptors, quantified by robust in vitro and in vivo experimental data, continues to guide the development of new agents with improved efficacy and tolerability. The rigorous, multi-stage process of preclinical and clinical evaluation ensures that only the most promising candidates reach patients. For researchers and drug development professionals, the principles and methodologies outlined in this guide are fundamental to the ongoing effort to refine and expand the therapeutic potential of substituted benzamides and to discover the next generation of treatments for complex neurological and psychiatric disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. The NIMH Psychoactive Drug Screening Program and Collaborative Drug Discovery Provide a Chemically Searchable GPCR | Technology Networks [technologynetworks.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Psychiatric Pharmacy Essentials: Major Clinical Trials in Schizophrenia/Psychosis | American Association of Psychiatric Pharmacists (AAPP) [aapp.org]

- 5. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 6. Substituted benzamide drugs as selective neuroleptic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ki Database - Wikipedia [en.wikipedia.org]

- 8. pdspdb.unc.edu [pdspdb.unc.edu]

- 9. collaborativedrug.com [collaborativedrug.com]

- 10. US6169094B1 - Compositions of (S) (-)-amisulpride - Google Patents [patents.google.com]

- 11. Overview of Psychiatric Medications in the Pipeline in Phase III Trials as of June 1, 2024: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The substituted benzamides--a novel class of dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cyano Group in Aromatic Systems: A Theoretical and Practical Guide for Drug and Materials Development